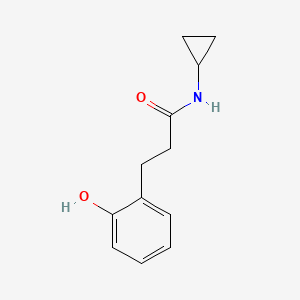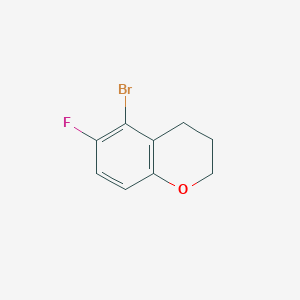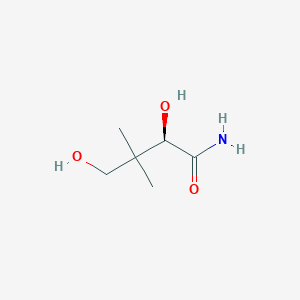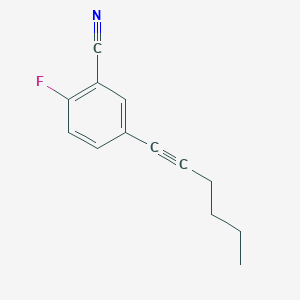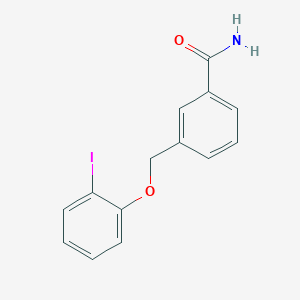
3-((2-Iodophenoxy)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-Iodophenoxy)methyl)benzamide is an organic compound with the molecular formula C14H12INO2. It belongs to the class of benzamides, which are known for their wide range of applications in medicinal chemistry, biology, and industrial processes. This compound is characterized by the presence of an iodophenoxy group attached to a benzamide core, making it a unique and versatile molecule.
Méthodes De Préparation
The synthesis of 3-((2-Iodophenoxy)methyl)benzamide typically involves the condensation of 2-iodophenol with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The resulting intermediate is then treated with methylamine to form the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
3-((2-Iodophenoxy)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivatives.
Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines, resulting in the formation of new functionalized derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., thiols, amines). .
Applications De Recherche Scientifique
3-((2-Iodophenoxy)methyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases where benzamide derivatives have shown promise.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 3-((2-Iodophenoxy)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, benzamide derivatives are known to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. By inhibiting PARP, these compounds can induce cell death in cancer cells, making them potential candidates for anticancer therapy .
Comparaison Avec Des Composés Similaires
3-((2-Iodophenoxy)methyl)benzamide can be compared with other benzamide derivatives, such as:
3-Methoxybenzamide: Known for its use as a PARP inhibitor and its applications in cancer therapy.
3-Acetoxy-2-methylbenzamide: Studied for its antioxidant and antibacterial activities.
2,3-Dimethoxybenzamide: Another benzamide derivative with potential biological activities, including metal chelation and free radical scavenging.
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.
Propriétés
Formule moléculaire |
C14H12INO2 |
|---|---|
Poids moléculaire |
353.15 g/mol |
Nom IUPAC |
3-[(2-iodophenoxy)methyl]benzamide |
InChI |
InChI=1S/C14H12INO2/c15-12-6-1-2-7-13(12)18-9-10-4-3-5-11(8-10)14(16)17/h1-8H,9H2,(H2,16,17) |
Clé InChI |
VEFYIXKKVJKXES-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OCC2=CC(=CC=C2)C(=O)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


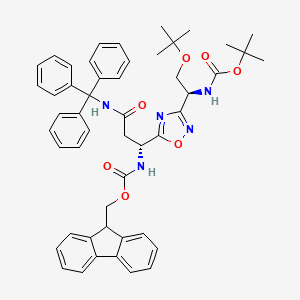


![6-Methyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14899567.png)
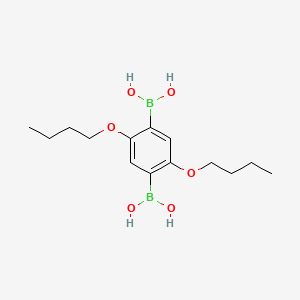
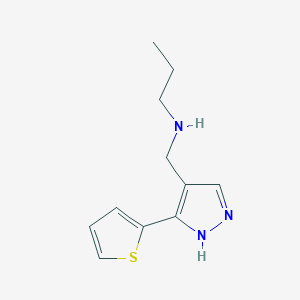

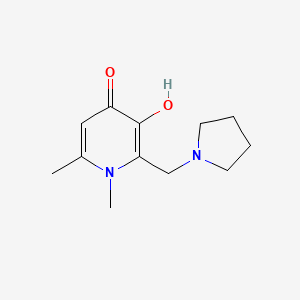
![(1R,5S,6s)-tert-Butyl 6-nitro-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14899588.png)

